molecular formula C15H25NO4 B13450072 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid

Cat. No.: B13450072
M. Wt: 283.36 g/mol
InChI Key: HVPDPUAVPAAYEF-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid is a synthetic organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-15(16)8-6-4-5-7-9-15/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

HVPDPUAVPAAYEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC12CCCCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.7]undecane-2-carboxylic acid

Uniqueness

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and drug development.

Biological Activity

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 285.37 g/mol
  • CAS Number : 2913244-03-6

Research indicates that compounds similar to 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological functions.

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes, which could lead to altered metabolic processes. For instance, studies on related spirocyclic compounds have shown that they can act as inhibitors of fatty acid synthase (FASN), an enzyme critical in lipid metabolism and cancer progression .

Biological Activities

  • Anticancer Properties
    • Preliminary studies have suggested that spirocyclic compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The exact mechanism remains under investigation, but it likely involves the modulation of signaling pathways related to cell survival and apoptosis .
  • Neuroprotective Effects
    • Compounds with similar structures have been studied for their neuroprotective effects, potentially through the modulation of neurotransmitter levels or inhibition of neurotoxic pathways. For example, the inhibition of GABA aminotransferase by structurally related compounds has been linked to increased GABA levels in the brain, which could have therapeutic implications for neurological disorders .

Research Findings

Several studies have investigated the biological activity of spirocyclic carboxylic acids, providing insights into their potential applications.

StudyFindings
Umesha et al. (2009)Identified the antioxidant and antimicrobial activity of related compounds, suggesting a broader spectrum of biological activity for spirocyclic derivatives .
Wang et al. (2008)Demonstrated that certain spirocyclic amines inhibit GABA aminotransferase, leading to increased GABA concentrations, which could be beneficial for treating epilepsy and other neurological disorders .
Krogsgaard-Larsen et al. (2015)Explored structure-activity relationships in ionotropic glutamate receptor antagonists, indicating potential for developing therapeutics targeting excitatory neurotransmission .

Case Studies

A notable case study involving a related compound demonstrated significant anticancer activity in vitro against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations. This study highlighted the potential of spirocyclic derivatives as lead compounds for further development in cancer therapeutics.

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